Amylose

Beschreibung

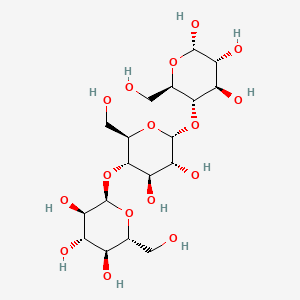

alpha-Maltotriose has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-PXXRMHSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858850 | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Amylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6401-81-6, 9005-82-7, 1109-28-0 | |

| Record name | alpha-Maltotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure and function of amylose?

An In-depth Technical Guide on the Structure and Function of Amylose (B160209)

Abstract

This compound is one of the two primary polysaccharides that constitute starch, the other being the highly branched amylopectin (B1267705).[1][2] Comprising approximately 20-30% of standard starch, this compound is a predominantly linear polymer composed of α-D-glucose units linked by α-(1→4) glycosidic bonds.[1][3] Its relatively linear nature and helical conformation are fundamental to its unique physicochemical properties, which dictate its biological function and industrial utility.[1][4] Functionally, it serves as a vital energy reserve in plants and, in human nutrition, is a significant source of resistant starch, contributing to gut health.[1][3][5] Industrially, its gelling, film-forming, and thickening capabilities are leveraged in the food, pharmaceutical, and materials science sectors.[1][6][7] This guide provides a detailed examination of the molecular structure, function, and biochemical pathways of this compound, supplemented with quantitative data and standard experimental protocols for its characterization, aimed at researchers, scientists, and professionals in drug development.

I. Molecular Structure of this compound

The structure of this compound can be described at primary, secondary, and tertiary levels, each contributing to its overall properties.

Primary Structure

The fundamental structure of this compound is a linear chain of D-glucose units.[8] These monosaccharide units are covalently linked through α-(1→4) glycosidic bonds, meaning the anomeric carbon (C1) of one glucose molecule is bonded to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule.[1][6] The number of glucose subunits, or the degree of polymerization (n), typically ranges from 300 to 3,000, although it can extend to many thousands.[1][6] While considered mostly linear, some this compound molecules may have a few α-(1→6) branch points.[9]

Secondary Structure: The this compound Helix

The α-(1→4) linkages promote the formation of a helical structure.[1] This coiling is stabilized by hydrogen bonds between the oxygen atoms at the C2 position of one glucose unit and the C3 position of the next.[1] this compound can exist in several polymorphic helical forms, primarily A-, B-, and C-types, which are found in native starch granules.[1][3]

-

A-type this compound : Features a left-handed, parallel double-helix structure. It is typically found in cereal starches.[1][3]

-

B-type this compound : Also a double helix, but with a more open, hydrated structure. It is characteristic of tuber and high-amylose starches.[3]

-

C-type this compound : An intermediate structure containing characteristics of both A- and B-types, often found in legumes.[3]

In addition to these native forms, this compound can form a V-type helix , which is a single helix. This structure is particularly important as its hydrophobic interior can form inclusion complexes with molecules like iodine, lipids, and fatty acids.[1][10] The classic blue-black color observed in the iodine test for starch is a result of iodine molecules fitting neatly inside this V-type this compound helix.[1][11]

Tertiary Structure

Within the starch granule, this compound chains can exist in a disordered, amorphous conformation or be intertwined with amylopectin in the semi-crystalline lamellae.[1][9] The ratio of this compound to amylopectin and their spatial arrangement significantly influences the overall properties of the starch granule.[9]

II. Physicochemical Properties of this compound

The unique structural characteristics of this compound give rise to distinct physical and chemical properties, which are summarized below.

| Property | Value / Description |

| IUPAC Name | (1→4)-α-D-Glucopyranan[1][12] |

| Chemical Formula | (C₆H₁₀O₅)n[6][12] |

| Molecular Mass | Variable; typically ranges from 10⁵ to 10⁶ g/mol , corresponding to a degree of polymerization (n) of 300-3000+.[1] |

| Appearance | White powder[1][13] |

| Density | ~1.25 g/mL[6][12] |

| Boiling Point | 627.7 ± 55.0 °C at 760 mmHg[6][12] |

| Solubility in Water | Generally insoluble in cold water; soluble in hot water.[1][12] High-amylose starches show reduced solubility.[5] |

| Iodine Reaction | Forms a characteristic deep blue-black complex with iodine due to the formation of an iodine-amylose inclusion complex.[1][11][13] |

| Gelation & Retrogradation | Upon cooling of a gelatinized starch solution, this compound molecules re-associate and form hydrogen bonds, creating a firm gel. This process, known as retrogradation, is much faster for this compound than for amylopectin and can lead to syneresis (water expulsion).[14][15][16] |

| Film-Forming Property | This compound is known for its excellent film-forming properties, creating films with better mechanical and barrier properties compared to amylopectin.[1][17] |

III. Function of this compound

Biological Function

-

Energy Storage in Plants : this compound, as a component of starch, is a major long-term energy storage molecule in plants.[8][9] It is found in amyloplasts in storage organs like seeds, tubers, and roots.[18] Its tightly packed helical structure makes it more compact and less readily digested by enzymes compared to amylopectin.[1]

-

Resistant Starch : Due to its structure, this compound is more resistant to digestion by α-amylase in the human small intestine.[1] This property classifies it as a type of resistant starch (RS), which functions similarly to dietary fiber.[5] High-amylose foods have a lower glycemic index, which can be beneficial for managing blood sugar levels.[5][6]

Industrial and Pharmaceutical Applications

-

Food Industry : this compound acts as a thickener, gelling agent, water binder, and emulsion stabilizer.[1][6] The this compound content of starch is a critical determinant of the textural properties of many food products, such as the firmness of pasta and noodles.[4] High-amylose starches are used to create crisp coatings on fried foods, which reduces oil absorption.[12][13]

-

Pharmaceutical Industry : The film-forming properties of this compound are utilized in aqueous-based tablet coatings.[17] Its ability to form inclusion complexes allows it to be used for the controlled release of drugs and the encapsulation of bioactive compounds.[7][10]

-

Biomaterials : High-amylose starches are used in the production of biodegradable plastics and packaging films due to their excellent mechanical properties.[9][13]

IV. Key Biochemical Pathways

This compound Biosynthesis

The synthesis of this compound occurs within the plastids of plant cells and is primarily catalyzed by a single enzyme.[19]

-

Substrate Synthesis : The precursor for starch synthesis is ADP-glucose, which is formed from glucose-1-phosphate and ATP by the enzyme ADP-glucose pyrophosphorylase (AGPase).[18]

-

Chain Elongation : The elongation of the this compound chain is exclusively mediated by Granule-Bound Starch Synthase (GBSS) .[9][20][21] This enzyme adds glucose units from ADP-glucose to the non-reducing end of a growing α-(1→4) glucan chain.[3]

-

Enzyme Targeting : For GBSS to function, it must be targeted to the starch granule. This process requires a non-catalytic protein known as PROTEIN TARGETING TO STARCH 1 (PTST1) .[9][19][20] PTST1 recruits GBSS from the plastid stroma to the surface of the starch granule, enabling this compound synthesis to occur within the amylopectin matrix.[20]

Enzymatic Degradation of this compound

The breakdown of this compound is a critical process for mobilizing stored energy in plants and for digestion in animals. The primary enzyme involved is α-amylase.

-

α-Amylase : This enzyme randomly hydrolyzes the internal α-(1→4) glycosidic bonds along the this compound chain.[1][22] This action produces smaller oligosaccharides, primarily maltotriose (B133400) and maltose.[1][3]

-

Further Digestion : These smaller sugars are then further broken down into glucose by other enzymes, such as maltase, which can then be absorbed and used for energy.[3]

V. Experimental Protocols for Characterization

A variety of analytical techniques are employed to quantify and characterize this compound.

Protocol 1: Determination of this compound Content by Iodine Colorimetry

This is the most common method for quantifying the apparent this compound content in a starch sample, based on the formation of the blue iodine-amylose complex.[23][24][25]

Methodology:

-

Sample Preparation : Weigh approximately 100 mg of starch into a 100 mL volumetric flask.

-

Dispersion & Gelatinization : Add 1 mL of 95% ethanol (B145695) to wet the sample, followed by 9 mL of 1 M NaOH. Heat the flask in a boiling water bath for 10 minutes to completely gelatinize the starch.

-

Dilution : Cool the solution to room temperature and dilute to the 100 mL mark with distilled water.

-

Complex Formation : Transfer a 5 mL aliquot of the starch solution to a new 100 mL volumetric flask. Add 1 mL of 1 M acetic acid to neutralize the solution, followed by 2 mL of iodine solution (0.2% I₂ in 2% KI).

-

Final Dilution : Dilute the solution to the 100 mL mark with distilled water and mix thoroughly. Allow the color to develop for 20 minutes.

-

Spectrophotometry : Measure the absorbance of the solution at the wavelength of maximum absorption for the this compound-iodine complex (typically ~620 nm) using a spectrophotometer.[24]

-

Calculation : The this compound content is determined by comparing the absorbance of the sample to a standard curve prepared using pure this compound and amylopectin standards.

Protocol 2: Molecular Weight Distribution by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight distribution.[23][24]

Methodology:

-

Sample Solubilization : Dissolve a known concentration of the starch or this compound sample in a suitable solvent (e.g., DMSO or NaOH solution), often with heating, to ensure complete molecular dispersion.

-

System Preparation : Equilibrate the SEC system, equipped with appropriate columns (e.g., Ultrahydrogel) and a refractive index (RI) detector, with the mobile phase (e.g., aqueous buffer).

-

Injection : Inject a filtered aliquot of the dissolved sample into the SEC system.

-

Elution : The molecules are separated as they pass through the column; larger molecules elute first, while smaller molecules have a longer retention time.

-

Detection & Analysis : The RI detector measures the concentration of the polymer as it elutes. The resulting chromatogram is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn) by calibrating the system with polymer standards of known molecular weights.

Protocol 3: Analysis of Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on gelatinization and retrogradation.[23]

Methodology:

-

Sample Preparation : Prepare a starch slurry (e.g., 2-4 mg of starch in 10 µL of water) in a hermetically sealed aluminum DSC pan. An empty pan is used as a reference.

-

Heating Scan (Gelatinization) : Place the sample and reference pans in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 120 °C).

-

Cooling and Storage (Retrogradation) : After the initial heating scan, cool the sample and store it under controlled conditions (e.g., at 4 °C for 7 days).

-

Reheating Scan : Reheat the stored sample using the same DSC temperature program. A new endothermic peak will appear at a lower temperature, corresponding to the melting of the retrograded this compound and/or amylopectin. The enthalpy of this peak (ΔH_r) quantifies the extent of retrogradation.

VI. Conclusion

This compound is a structurally simple yet functionally complex biopolymer. Its linear α-(1→4) glucan chains and resulting helical architecture are the basis for its critical roles in plant energy metabolism and its diverse applications in science and industry. A thorough understanding of its structure-function relationship, biosynthesis, and degradation is essential for manipulating its properties for novel applications in food technology, drug delivery, and the development of sustainable biomaterials. The analytical protocols detailed herein provide the foundational tools for researchers to accurately characterize and leverage the unique properties of this vital polysaccharide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Properties, Uses, Health Benefits | Turito [turito.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | Definition, Structure & Function - Lesson | Study.com [study.com]

- 9. tuscany-diet.net [tuscany-diet.net]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. This compound: Structure, Properties & Importance in Chemistry [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. nguyenstarch.com [nguyenstarch.com]

- 15. Retrogradation (starch) - Wikipedia [en.wikipedia.org]

- 16. Gelatinization, Retrogradation and Gel Properties of Wheat Starch–Wheat Bran Arabinoxylan Complexes [mdpi.com]

- 17. This compound RICH STARCH AS AN AQUEOUS BASED PHARMACEUTICAL COATING MATERIAL - REVIEW | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound in starch: towards an understanding of biosynthesis, structure and function [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Spatiotemporal Profiling of Starch Biosynthesis and Degradation in the Developing Barley Grain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 23. researchgate.net [researchgate.net]

- 24. Starch and Glycogen Analyses: Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 25. warse.org [warse.org]

The Role of Amylose in Plant Energy Storage: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Starch, the principal form of energy storage in plants, is a complex biopolymer composed of two distinct glucose polymers: amylopectin (B1267705) and amylose (B160209). While amylopectin forms the bulk of the starch granule, this compound, the predominantly linear component, plays a critical and distinct role in the density, stability, and digestibility of this energy reserve. Comprising α-1,4-linked glucose units, the linear structure of this compound allows it to form dense, semi-crystalline domains within the starch granule, contributing to a highly efficient and compact form of energy storage. This structural arrangement not only influences the plant's ability to manage energy reserves for germination and growth but also dictates the physicochemical properties of starch, such as gelatinization, retrogradation, and enzymatic digestibility. Understanding the biosynthesis, structure, and regulation of this compound is paramount for applications ranging from crop improvement and food science to the development of novel biomaterials and drug delivery systems. This guide provides a technical overview of the molecular mechanisms governing this compound's function in plant energy storage, detailed experimental protocols for its analysis, and a summary of key quantitative data.

Introduction: The Molecular Architecture of Plant Energy Storage

Plants sequester energy derived from photosynthesis into starch granules, which serve as long-term carbon stores in tissues like seeds, tubers, and roots.[1] These granules are semi-crystalline structures primarily composed of amylopectin, a highly branched glucose polymer, and this compound, a mostly linear glucose polymer.[2] this compound typically constitutes 15-35% of the starch granule by weight, though this ratio varies significantly depending on the plant species and genetic factors.[2][3]

The fundamental structural difference between this compound and amylopectin underpins their distinct functions. This compound consists of long chains of α-D-glucose units linked by α(1→4) glycosidic bonds, resulting in a helical structure.[4] This linearity allows for tight packing and the formation of inclusion complexes with molecules like lipids and iodine.[5] In contrast, amylopectin is characterized by a branched, tree-like structure, with α(1→6) glycosidic bonds creating branch points every 24 to 30 glucose units.[6][7] This high degree of branching provides numerous non-reducing ends, making amylopectin more accessible to enzymatic degradation for rapid energy release.[8] this compound, being less branched and more compactly packed, is more resistant to digestion, positioning it as a more efficient long-term energy reserve.[5][7][8]

The Biosynthesis of this compound

The synthesis of this compound is a tightly regulated enzymatic process occurring within the plastids (amyloplasts in storage tissues and chloroplasts in leaves). The pathway involves several key enzymes and regulatory proteins that ensure the precise elongation of linear glucan chains.

Key Enzymes and Proteins

The central enzyme responsible for this compound synthesis is Granule-Bound Starch Synthase (GBSS) .[9] This enzyme is encoded by the Waxy (Wx) gene and is almost exclusively found tightly associated with the starch granule.[10][11] GBSS catalyzes the transfer of glucosyl units from an activated donor molecule, ADP-glucose (ADPGlc) , to the non-reducing end of a growing α-1,4-glucan chain.[12][13]

The synthesis pathway is initiated by ADP-glucose pyrophosphorylase (AGPase) , which produces the ADPGlc substrate from glucose-1-phosphate and ATP.[11][12] The activity of AGPase is a critical regulatory point in the overall starch synthesis pathway.[14]

For GBSS to function, it must be correctly targeted to the starch granule. This localization is mediated by a recently discovered protein called PROTEIN TARGETING TO STARCH 1 (PTST1) .[9] PTST1 binds to GBSS in the plastid stroma and escorts it to the granule surface, where this compound synthesis occurs.[9]

Signaling and Regulation of this compound Synthesis

The rate of this compound synthesis is intricately controlled by a network of signaling pathways that respond to the plant's energy status, developmental cues, and environmental signals.

-

Sugar Signaling: High levels of sucrose (B13894), the primary transport sugar in plants, act as a signal to promote starch synthesis.[15] This is mediated in part by Trehalose-6-Phosphate (T6P) , a sugar signal that reflects sucrose availability. T6P levels are correlated with the rate of starch synthesis and are known to influence the post-translational redox activation of AGPase, thereby increasing the supply of ADPGlc for both this compound and amylopectin synthesis.[12][15] The energy-sensing kinase SnRK1 (Sucrose non-fermenting-1-related protein kinase 1) is inhibited by T6P, linking energy status to starch metabolism.[15]

-

Transcriptional Regulation: The expression of the Wx gene, which encodes GBSS, is controlled by a suite of transcription factors. In cereals, these include members of the bZIP, NAC, and MYB families, which bind to specific cis-acting elements in the Wx promoter to regulate its expression in response to developmental and metabolic signals.[13][16][17] For example, the barley transcription factor SUSIBA2 (a WRKY-type) has been shown to bind to sugar-responsive elements in the promoters of starch synthesis genes.[16]

Quantitative Data on this compound

The this compound-to-amylopectin ratio is a key determinant of starch functionality. This ratio varies widely across different plant sources, influencing their suitability for various applications.

Table 1: this compound Content in Starch from Various Plant Sources

| Plant Source | Cultivar/Type | Tissue | This compound Content (%) | Reference(s) |

| Maize | Normal | Endosperm | 25 | [18] |

| Waxy | Endosperm | <2 | [18] | |

| High-amylose | Endosperm | 55 - 75 | [18] | |

| Rice | Japonica (low-amylose) | Endosperm | 10 - 20 | [3] |

| Indica (intermediate) | Endosperm | 20 - 25 | [3] | |

| High-amylose | Endosperm | 25 - 33 | [3] | |

| Potato | Standard | Tuber | 20 - 30 | [19] |

| Wheat | Standard | Endosperm | ~30 | [19] |

| Banana | Mutant Species | Fruit Pulp | 34 - 43 | [20] |

| Sweet Potato | Wild-Type (Xushu22) | Tuber | ~21 | [21] |

| High-amylose (transgenic) | Tuber | up to 65 | [21] | |

| Turmeric | Standard | Rhizome | ~55 | [22] |

| Mangarito | Standard | Rhizome | ~26 | [22] |

Table 2: Physicochemical Properties of Starches with Varying this compound Content

| Property | Low this compound Starch | High this compound Starch | Impact of Increasing this compound | Reference(s) |

| Gelatinization Temp. | Lower | Higher | Increases pasting temperature | [21],[23] |

| Peak Viscosity | Higher | Lower | Decreases peak viscosity | [22],[21] |

| Breakdown Viscosity | Higher | Lower | Decreases breakdown (higher shear stability) | [22],[21] |

| Setback (Retrogradation) | Lower | Higher | Increases tendency to retrograde and form firm gels | [22],[21] |

| Water Solubility | Lower | Higher | Generally increases water solubility | [24] |

| Crystallinity | Higher (A-type) | Lower (B or C-type) | Decreases relative crystallinity | [21] |

| Enzymatic Digestibility | Higher | Lower (Higher Resistant Starch) | Decreases digestibility | [23],[25] |

Experimental Protocols

Accurate quantification and characterization of this compound are essential for research and development. The following section provides detailed methodologies for key experimental procedures.

Protocol for Starch Extraction from Plant Tissue

This protocol provides a general method for isolating starch from plant tissues, adapted from multiple sources.[5][26]

Materials:

-

Fresh or frozen plant tissue (e.g., leaves, seeds, tubers)

-

Liquid nitrogen

-

80% (v/v) Ethanol (B145695)

-

Distilled water

-

Mortar and pestle or tissue homogenizer

-

Microcentrifuge tubes (2 mL)

-

Centrifuge, water bath, vortex mixer

Procedure:

-

Sample Preparation: Weigh 10-50 mg of plant tissue. If fresh, immediately freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Soluble Sugar Removal: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of 80% ethanol. Vortex thoroughly to mix.

-

Incubation: Incubate the samples in an 80°C water bath for 20 minutes to dissolve soluble sugars. Use screw-cap tubes or weigh down snap-caps to prevent opening.[26]

-

Centrifugation: Centrifuge the tubes at >15,000 x g for 3 minutes to pellet the insoluble material (which includes starch).[26]

-

Supernatant Removal: Carefully decant or pipette off the supernatant containing the soluble sugars.

-

Washing: Repeat steps 2-5 at least three times, or until the supernatant is colorless, to ensure complete removal of pigments and soluble sugars.

-

Drying: After the final wash and removal of the ethanol supernatant, dry the starch-containing pellet. This can be done by air-drying in a fume hood or using a speed vacuum concentrator. The resulting pellet is ready for this compound quantification or other analyses.

Protocol for this compound Quantification (Iodine-Colorimetric Method)

This method, adapted from Juliano (1971) and subsequent modifications, relies on the formation of a blue-colored inclusion complex between iodine and the helical structure of this compound, which can be quantified spectrophotometrically.[3][7]

Materials:

-

Dried starch sample (from Protocol 4.1)

-

95% (v/v) Ethanol

-

1 M Sodium Hydroxide (NaOH)

-

1 M Acetic Acid

-

Iodine Solution (Stock: 0.2 g I₂ and 2.0 g KI in 100 mL distilled water)

-

Volumetric flasks (100 mL), pipettes, test tubes

-

Spectrophotometer

-

Standard: Pure potato this compound

Procedure:

-

Sample Dispersion: Accurately weigh 100 mg of the dried starch sample into a 100 mL volumetric flask.

-

Wetting: Add 1 mL of 95% ethanol to wet the sample and break up any clumps. Swirl gently.

-

Gelatinization: Add 9 mL of 1 M NaOH. Heat the flask in a boiling water bath for 10-15 minutes to completely gelatinize the starch. Swirl occasionally.[3]

-

Dilution: After cooling to room temperature, bring the volume up to 100 mL with distilled water and mix thoroughly. This is the stock starch solution.

-

Color Development: Pipette 5 mL of the stock starch solution into a new 100 mL volumetric flask. Add approximately 50 mL of distilled water.

-

Add 1 mL of 1 M acetic acid to neutralize the solution, followed by 2 mL of the iodine stock solution.[3]

-

Bring the final volume to 100 mL with distilled water. Mix well and let the solution stand for 20 minutes for the color to develop.

-

Spectrophotometry: Measure the absorbance of the blue solution at 620 nm. Use a blank containing all reagents except the starch solution to zero the spectrophotometer.

-

Calculation: Determine the this compound content by comparing the absorbance of the sample to a standard curve prepared using known concentrations of pure this compound.

Protocol for Granule-Bound Starch Synthase (GBSS) Activity Assay

This assay measures the activity of GBSS by quantifying the amount of ADP produced in a coupled enzymatic reaction.[27][28][29]

Materials:

-

Isolated starch granules (containing GBSS)

-

Assay Buffer (e.g., 50 mM HEPES-NaOH, pH 7.5, 15 mM DTT)

-

ADP-glucose (substrate)

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate Dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Starch Granule Isolation: Isolate starch granules from the plant tissue of interest using standard centrifugation and washing procedures.

-

Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing Assay Buffer, PEP, NADH, and the coupling enzymes PK and LDH.

-

Initiation: Add a known amount of the isolated starch granules to the reaction mixture. Initiate the reaction by adding the substrate, ADP-glucose.

-

Coupled Reaction Principle:

-

Reaction 1 (GBSS): ADPGlc + (Glucan)n → ADP + (Glucan)n+1

-

Reaction 2 (PK): ADP + PEP → ATP + Pyruvate

-

Reaction 3 (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

-

-

Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus to the GBSS activity.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance (ΔA/min) and the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).[27] Activity is typically expressed in units per milligram of starch or protein.

Conclusion and Future Perspectives

This compound is a pivotal component of the plant's energy storage system. Its linear structure and resulting physicochemical properties allow for the dense packing of glucose units, creating a stable, long-term energy reserve that is less susceptible to rapid degradation than its branched counterpart, amylopectin. The biosynthesis of this compound is a highly regulated process, controlled by the interplay of key enzymes like GBSS, targeting proteins such as PTST1, and complex sugar and transcriptional signaling networks.

For researchers in agriculture and food science, manipulating the this compound content in crops remains a key target for improving nutritional value (e.g., increasing resistant starch for gut health) and tailoring the functional properties of starch for industrial applications.[25] For drug development professionals, the unique helical structure of this compound offers potential as a biocompatible polymer for encapsulation and controlled release of therapeutic agents. The ability of this compound to form inclusion complexes and its differential digestibility provide avenues for designing novel drug delivery vehicles.

Future research will likely focus on further elucidating the complex regulatory networks that govern the this compound-to-amylopectin ratio, identifying novel genetic targets for crop engineering, and exploring the full potential of high-amylose starches in nutraceuticals, biomaterials, and advanced pharmaceutical formulations. A deeper understanding of the structure-function relationships of this compound will continue to drive innovation across multiple scientific disciplines.

References

- 1. Quantification of starch in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. prometheusprotocols.net [prometheusprotocols.net]

- 6. Quantification of starch in plant tissues | Springer Nature Experiments [experiments.springernature.com]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. Extraction and Assays of ADP-glucose Pyrophosphorylase, Soluble Starch Synthase and Granule Bound Starch Synthase from Wheat (Triticum aestivum L.) Grains [en.bio-protocol.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Sugar-Signaling Hub: Overview of Regulators and Interaction with the Hormonal and Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Profiling of transcriptional regulators associated with starch biosynthesis in sorghum (Sorghum bicolor L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring regulatory networks in plants: transcription factors of starch metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis [frontiersin.org]

- 16. Frontiers | Profiling of transcriptional regulators associated with starch biosynthesis in sorghum (Sorghum bicolor L.) [frontiersin.org]

- 17. The Structure, Function, and Regulation of Starch Synthesis Enzymes SSIII with Emphasis on Maize [mdpi.com]

- 18. quora.com [quora.com]

- 19. researchgate.net [researchgate.net]

- 20. A study of starch resources with high-amylose content from five Chinese mutant banana species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Structural and physicochemical properties of rice starch from a variety with high resistant starch and low this compound content [frontiersin.org]

- 24. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 25. Structural and physicochemical properties of rice starch from a variety with high resistant starch and low this compound content - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Extraction of Non-Structural Carbohydrates (Total Soluble Sugars + Starch) in Plant Tissues [protocols.io]

- 27. Extraction and Assays of ADP-glucose Pyrophosphorylase, Soluble Starch Synthase and Granule Bound Starch Synthase from Wheat (Triticum aestivum L.) Grains [bio-protocol.org]

- 28. sunlongbiotech.com [sunlongbiotech.com]

- 29. Granule-Bound Starch Synthase (GBSS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

An In-Depth Technical Guide on the Primary Structure of Amylose (B160209) and its α-(1→4) Glycosidic Bonds

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a linear polymer of α-D-glucose, is a major component of starch and a critical polysaccharide in various biological and industrial contexts. Its primary structure is defined by the sequential linkage of glucose monomers through α-(1→4) glycosidic bonds. This technical guide provides a comprehensive examination of this primary structure, focusing on the stereochemistry, conformational geometry, and quantitative parameters of the α-(1→4) glycosidic linkage. We detail the key experimental protocols for the elucidation of this structure, including chemical, chromatographic, and spectroscopic methods. Furthermore, this paper presents the enzymatic pathways responsible for the synthesis and degradation of these bonds. Diagrams generated using the DOT language are provided to visualize the chemical structure, experimental workflows, and biosynthetic pathways, offering a clear and detailed reference for researchers in the field.

Introduction to this compound Primary Structure

This compound is a polysaccharide composed of repeating α-D-glucose units.[1][2] Its fundamental or primary structure consists of a linear chain of these glucose monomers covalently linked by α-(1→4) glycosidic bonds.[2][3] This linkage connects the anomeric carbon (C1) of one glucose unit to the hydroxyl group on the fourth carbon (C4) of the adjacent unit.[2][4] The number of glucose subunits in a single this compound molecule can range from 300 to several thousand.[2][5] While predominantly linear, some this compound molecules may exhibit a small degree of branching via α-(1→6) glycosidic bonds.[1] The α-(1→4) linkage geometry is the primary determinant of the overall conformation of this compound, promoting the formation of its characteristic helical structure.[2][5] This coiled conformation is crucial for its function as a storage polysaccharide in plants and influences its physicochemical properties, such as its resistance to enzymatic digestion.[2][5]

The α-(1→4) Glycosidic Bond

The α-(1→4) glycosidic bond is a type of covalent ether linkage formed through a dehydration reaction between the hemiacetal group of one α-D-glucose molecule and the C4 hydroxyl group of another.[6][7] The "α" designation indicates that the bond projects below the plane of the glucose ring at the anomeric carbon (C1).[6] This stereochemistry is fundamental to the structure of starch and glycogen, distinguishing it from the β-(1→4) linkage found in cellulose, which confers a more extended, fibrous structure.[8] The rotational freedom around the glycosidic bond allows the this compound chain to adopt various conformations in solution.[6]

Conformational Geometry

The conformation of the α-(1→4) glycosidic linkage is primarily described by two torsion angles (or dihedral angles), designated as phi (φ) and psi (ψ).[5][9] These angles define the rotation around the bonds connecting the glucose residues.

-

Phi (φ): Represents the rotation around the C1-O4 bond (defined by the atoms O5-C1-O4-C4).

-

Psi (ψ): Represents the rotation around the O4-C4 bond (defined by the atoms C1-O4-C4-C3).

The allowed values for φ and ψ are sterically constrained, and their specific combination determines the secondary structure of the this compound chain, such as the left-handed helix.[5] In aqueous solution, the this compound chain exhibits significant flexibility, with these angles fluctuating around energy minima.

Quantitative Structural Data

The precise bond lengths and angles of the glycosidic linkage can be determined through methods like X-ray crystallography and computational modeling. While these values can vary slightly depending on the local environment and conformational state (e.g., solid-state vs. aqueous solution), typical parameters are summarized below.

| Parameter | Atoms Involved | Typical Value |

| Bond Lengths | ||

| C1—O4 | Carbon 1 — Glycosidic Oxygen | ~1.42 Å |

| O4—C4 | Glycosidic Oxygen — Carbon 4 | ~1.42 Å |

| Bond Angle | ||

| C1—O4—C4 | Glycosidic Bond Angle | ~117° |

| Torsion Angles | ||

| Phi (φ) | O5—C1—O4—C4 | Varies (e.g., ~83° in A-amylose) |

| Psi (ψ) | C1—O4—C4—C3 | Varies (e.g., ~-122° in A-amylose) |

| Table 1: Summary of typical quantitative data for the α-(1→4) glycosidic bond in this compound. Values for torsion angles are illustrative and depend on the specific helical form. |

Biosynthesis and Degradation of α-(1→4) Glycosidic Bonds

The formation and cleavage of α-(1→4) glycosidic bonds in this compound are controlled by specific enzymes.

Biosynthesis: The synthesis of this compound is primarily catalyzed by Granule-Bound Starch Synthase (GBSS) . This enzyme sequentially adds glucose units from a donor molecule, adenosine (B11128) diphosphate-glucose (ADP-glucose), to the non-reducing end of a growing glucan chain, forming a new α-(1→4) glycosidic bond.[1] The activity of GBSS is a major determinant of the this compound content within starch granules.[1]

Degradation: The breakdown of this compound involves the hydrolytic cleavage of its α-(1→4) glycosidic bonds. This is mainly accomplished by amylases:

-

α-Amylase: This enzyme randomly cleaves internal α-(1→4) linkages along the this compound chain, producing smaller oligosaccharides, maltose (B56501), and glucose.

-

β-Amylase: This enzyme acts on the non-reducing ends of the this compound chain, sequentially hydrolyzing the second-to-last glycosidic bond to release maltose units.

Experimental Protocols for Primary Structure Elucidation

Determining the primary structure of this compound involves a multi-step process to identify the monosaccharide composition, the sequence, and the nature of the glycosidic linkages.

Workflow for Primary Structure Analysis

The general workflow for analyzing the primary structure of a polysaccharide like this compound is a systematic process involving purification, hydrolysis, and detailed structural analysis.

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. fiveable.me [fiveable.me]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Glycosidic_bond [chemeurope.com]

- 7. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

A Deep Dive into Amylose: Unveiling Content Variation Across the Plant Kingdom for Scientific and Pharmaceutical Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of starch composition, particularly the varying levels of amylose (B160209) across different plant species, holds significant implications for numerous scientific and industrial applications, including drug development and nutritional science. This technical guide provides a comprehensive overview of this compound content variation, detailed experimental protocols for its quantification, and an exploration of the biochemical pathways governing its synthesis.

Quantitative Analysis of this compound Content in Diverse Plant Species

The percentage of this compound in starch is a critical determinant of its physicochemical properties, impacting its digestibility, gelling capacity, and suitability for various applications. The following table summarizes the typical this compound content found in a range of plant species, offering a comparative perspective for researchers.

| Plant Category | Species | Common Name | This compound Content (%) |

| Cereals | Zea mays | Corn | 21 - 30[1][2] |

| Oryza sativa | Rice | 6 - 35[1][2][3] | |

| Triticum aestivum | Wheat | ~23 - 27[4] | |

| Legumes | Phaseolus vulgaris | Kidney Bean | 49.73[5] |

| Pisum sativum | Pea | 3.4 (Resistant Starch)[6] | |

| Lens culinaris | Lentil | 4.9 (Resistant Starch)[6] | |

| Various | Legumes (general) | 17 - 52[7] | |

| Tubers | Solanum tuberosum | Potato | 17 - 21[2] |

| Ipomoea batatas | Sweet Potato | 19.57[5] | |

| Rhizomes | Curcuma longa | Turmeric | 55.1[8] |

| Xanthosoma sagittifolium | Mangarito | 25.9[8] | |

| Fruits | Musa spp. | Banana (unripe) | 27 - 37 g per 1/2 cup[2] |

| Musa spp. | Banana (ripe) | 14 - 19 g per 1/2 cup[2] |

Note: this compound content can be influenced by genetic factors, environmental conditions during growth, and the specific analytical method used for determination.[9][10][11]

Experimental Protocols for this compound Content Determination

Accurate quantification of this compound is paramount for research and development. This section details the methodologies for three widely used techniques: Iodine Colorimetry, Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC).

Iodine Colorimetry

This classic and cost-effective method is based on the formation of a characteristic blue-colored complex between this compound and iodine.[12]

Principle: this compound, with its helical structure, entraps iodine molecules, resulting in a colored complex whose absorbance is proportional to the this compound concentration.

Detailed Protocol:

-

Sample Preparation:

-

Weigh approximately 10 mg of the starch sample into a glass tube.[13]

-

Add 0.1 mL of 95% ethanol (B145695) to wet the sample.[13]

-

Dispense 0.9 mL of 1M NaOH to solubilize the starch. This can be achieved by incubating overnight at room temperature or by heating in a boiling water bath for 10 minutes.[13]

-

Dilute the solubilized starch solution with 9 mL of demineralized water to create a stock solution.[13]

-

-

Color Development:

-

Take a 0.5 mL aliquot of the stock solution and place it in a 10 mL tube.[14]

-

Add 5 mL of distilled water.

-

Add 0.1 mL of 1N acetic acid or HCl to neutralize the solution.[14][15]

-

Add 0.2 mL of iodine reagent (typically a solution of iodine and potassium iodide).[15]

-

Bring the final volume to 10 mL with distilled water, mix thoroughly, and allow the color to develop for 10-20 minutes in the dark.[15][16]

-

-

Spectrophotometric Measurement:

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow associated with the formation and melting of the this compound-lipid complex.[17]

Principle: During cooling, this compound forms a complex with lipids (either endogenous or added), resulting in an exothermic transition. The enthalpy of this transition is proportional to the this compound content.

Detailed Protocol:

-

Sample Preparation:

-

DSC Analysis:

-

Place the sealed pan in the DSC instrument.

-

Heat the sample to a temperature sufficient to gelatinize the starch completely (e.g., 120°C).

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a lower temperature (e.g., 25°C).

-

The instrument will record the heat flow during the cooling process.

-

-

Data Analysis:

-

The exothermic peak observed during cooling corresponds to the formation of the this compound-lipid complex.

-

The enthalpy change (ΔH) of this transition is calculated by integrating the peak area.

-

The this compound content is determined by comparing the ΔH of the sample to a calibration curve generated with standards of known this compound content.[17]

-

High-Performance Liquid Chromatography (HPSEC)

High-Performance Size-Exclusion Chromatography (HPSEC) separates this compound and amylopectin (B1267705) based on their differences in molecular size.[4][19]

Principle: A solubilized starch sample is passed through a column packed with porous beads. The larger amylopectin molecules are excluded from many of the pores and elute first, while the smaller this compound molecules penetrate more of the pores and have a longer retention time.

Detailed Protocol:

-

Sample Solubilization and Debranching:

-

Solubilize approximately 25 mg of the starch sample in a solution of 1M KOH and 6M urea (B33335) with heating (e.g., 90 minutes at 100°C).[20]

-

For detailed structural analysis of amylopectin, the starch is treated with a debranching enzyme like isoamylase (B1167963) or pullulanase to cleave the α-1,6 glycosidic bonds, resulting in linear chains.[21]

-

-

HPSEC Analysis:

-

Inject the solubilized (and potentially debranched) sample into an HPSEC system equipped with a suitable column (e.g., Ultrahydrogel 250) and a refractive index (RI) detector.[19]

-

The mobile phase is typically deionized, distilled water.[4]

-

The separation is achieved within a run time that can be as short as 15 minutes with UPLC-SEC systems.[21]

-

-

Data Analysis:

-

The chromatogram will show distinct peaks corresponding to amylopectin and this compound.

-

The area under each peak is integrated to determine the relative proportions of this compound and amylopectin.[4]

-

Quantification is performed using a standard curve generated from purified this compound and amylopectin standards.[22]

-

Visualizing the Core Processes: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the starch biosynthesis pathway and a generalized experimental workflow for this compound determination.

Starch Biosynthesis Pathway

The synthesis of starch, including this compound and amylopectin, is a complex enzymatic process occurring within the plastids of plant cells.[23]

Caption: Simplified pathway of starch biosynthesis in plant plastids.

Experimental Workflow for this compound Determination

The following diagram outlines the general steps involved in quantifying this compound content, applicable across the different analytical techniques.

Caption: Generalized workflow for the determination of this compound content in plant samples.

Conclusion

The variation in this compound content across different plant species is a key factor influencing the functional properties of starch. For researchers, scientists, and professionals in drug development, a thorough understanding of this variation, coupled with robust analytical methods for its quantification, is essential. The information and protocols provided in this guide serve as a foundational resource for harnessing the unique properties of starches from diverse botanical origins for innovative applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 7 Foods High in this compound for Better Gut Health [everydayhealth.com]

- 3. quora.com [quora.com]

- 4. Determination of this compound and amylopectin of wheat starch using high performance size-exclusion chromatography (HPSEC) - ProQuest [proquest.com]

- 5. Structural, morphological, functional and digestibility properties of starches from cereals, tubers and legumes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Insight Into the Prospects for the Improvement of Seed Starch in Legume—A Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and Characterization of Starches from Non-Conventional Sources: Turmeric (Curcuma longa) and Mangarito (Xanthosoma sagittifolium) | MDPI [mdpi.com]

- 9. PHYTON | this compound Content and Starch Granule Size in Rice Grains are Affected By Growing Season [techscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Environmental factors that affect the ability of this compound to contribute to retrogradation in gels made from rice flour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. warse.org [warse.org]

- 13. mel.cgiar.org [mel.cgiar.org]

- 14. 2.5. This compound Content Determination (Iodine Assay) [bio-protocol.org]

- 15. Determination of this compound, amylopectin, and total starch content [bio-protocol.org]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. A Rapid Method for the Determination of this compound Content by Using Differential-Scanning Calorimetry | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of this compound/Amylopectin Ratio by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Ultra-high performance liquid chromatography-size exclusion chromatography (UPLC-SEC) as an efficient tool for the rapid and highly informative characterisation of biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. "Comparison of this compound Determination Methods and the Development of a " by Thianming Zhu, David S. Jackson et al. [digitalcommons.unl.edu]

- 23. Formation of starch in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanisms of Amylose Gelation and Retrogradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying amylose (B160209) gelation and retrogradation. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with starch-based materials. This document delves into the molecular processes, influencing factors, and key experimental techniques for characterization, with a focus on quantitative data and detailed methodologies.

Core Mechanisms: From Gelation to Retrogradation

Starch, a biopolymer composed of this compound and amylopectin (B1267705), undergoes significant structural changes in the presence of water and heat. These transformations, gelation and retrogradation, are critical in determining the textural and functional properties of starch-based materials, including their application in drug delivery systems.

1.1. Gelation: The Initial Transformation

Gelatinization is the process where starch granules are heated in water, leading to the disruption of their semi-crystalline structure. This process involves several key stages:

-

Granule Swelling: As the temperature rises, water molecules penetrate the amorphous regions of the starch granule, causing it to swell.

-

Loss of Birefringence: The crystalline regions, primarily composed of amylopectin double helices, begin to melt, resulting in the loss of the characteristic "Maltese cross" pattern observed under polarized light.

-

This compound Leaching: The linear this compound molecules, being less constrained than the highly branched amylopectin, leach out of the granule and into the surrounding aqueous medium.

-

Viscosity Increase: The leached this compound chains hydrate (B1144303) and entangle, leading to a significant increase in the viscosity of the solution, forming a paste.

Upon cooling, this paste can form a gel, a three-dimensional network capable of entrapping water. The formation of this gel network is primarily driven by the interactions between the leached this compound molecules.

1.2. Retrogradation: The Reordering Process

Retrogradation is the process of re-association and recrystallization of starch molecules after gelatinization and cooling.[1] It is a time-dependent phenomenon that leads to changes in the texture and digestibility of starch-based products. Retrogradation occurs in two distinct phases, largely dictated by the different molecular architectures of this compound and amylopectin.[2][3]

-

Short-term Retrogradation (this compound-driven): This occurs relatively quickly, within hours to a few days. The linear this compound chains align themselves parallel to each other and form double helices, which then aggregate and crystallize through hydrogen bonding.[3] This initial phase is largely responsible for the initial firming of the gel and the development of a B-type crystalline structure.[4]

-

Long-term Retrogradation (Amylopectin-driven): This is a much slower process, occurring over days to weeks. The outer, shorter branches of the amylopectin molecules slowly re-align and form crystalline structures.[3] This long-term process contributes to further hardening of the gel, syneresis (the expulsion of water), and the staling of baked goods.[1]

The formation of these ordered, crystalline structures during retrogradation renders the starch less susceptible to enzymatic digestion, classifying it as a type of resistant starch (RS3).

Quantitative Data on Gelation and Retrogradation

The thermal properties of starch gelation and retrogradation can be quantified using techniques like Differential Scanning Calorimetry (DSC). The following tables summarize key quantitative data from various studies.

Table 1: Gelatinization and Retrogradation Temperatures and Enthalpies of Various Starches

| Starch Source | This compound Content (%) | Gelatinization Onset T (°C) | Gelatinization Peak T (°C) | Gelatinization Conclusion T (°C) | Gelatinization Enthalpy (ΔH, J/g) | Retrogradation Peak T (°C) (after storage) | Retrogradation Enthalpy (ΔH, J/g) (after storage) |

| Wheat Starch | ~25 | 58-64 | ~62.6 | - | - | ~41.9 - 62.1 | ~3.3 |

| Corn Starch | ~26 | 62-72 | - | - | - | - | - |

| High-Amylose Corn Starch | 50-85 | - | 77.96 (Amylopectin), 150.26 (this compound) | - | 7.64 (Amylopectin), 1.12 (this compound) | - | - |

| Potato Starch | ~21 | 50-68 | - | - | - | ~41.5 - 72.0 | ~6.3 |

| Rice Starch | ~17 | 68-78 | - | - | - | - | - |

| Waxy Maize Starch | ~1 | - | - | - | - | - | - |

| Sweet Potato Starch | - | - | - | - | - | - | - |

Note: Values can vary depending on the specific botanical source, measurement conditions, and storage time/temperature for retrogradation data.[4]

Table 2: Avrami Kinetic Parameters for Amylopectin Retrogradation

The Avrami equation is often used to model the kinetics of amylopectin retrogradation: 1 - X(t) = exp(-kt^n) where X(t) is the fraction of material crystallized at time t, k is the rate constant, and n is the Avrami exponent, which provides information about the nucleation and growth mechanism.

| Starch Type | Storage Temperature (°C) | Avrami Exponent (n) | Rate Constant (k) |

| Rice Amylopectins (early stage) | 4 | 1.04 - 5.54 | 1.0x10⁻⁵ - 2.3x10⁻¹ day⁻ⁿ |

| Rice Amylopectins (late stage) | 4 | 0.28 - 1.52 | 4.4x10⁻² - 1.4 day⁻ⁿ |

| High-Amylose Corn Starch (isothermal) | 4 | - | - |

| High-Amylose Corn Starch (temperature-cycled) | 4 and 70 | - | Higher than isothermal |

| Sweet Potato this compound | 4, 25, 70 | < 1.0 | - |

Note: The Avrami parameters are highly dependent on the starch source, concentration, and storage conditions.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound gelation and retrogradation.

3.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of starch, including gelatinization and retrogradation temperatures and enthalpies.

-

Sample Preparation:

-

Instrument Settings:

-

Use an empty, sealed DSC pan as a reference.

-

Equilibrate the system at a starting temperature (e.g., 20°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected gelatinization temperature (e.g., 110°C or 180°C).[4][7]

-

For retrogradation studies, the gelatinized sample is cooled and stored under specific conditions (e.g., 4°C for 7 days) and then reheated in the DSC using the same temperature program.

-

-

Data Analysis:

3.2. X-Ray Diffraction (XRD)

XRD is used to determine the crystalline structure of starch in its native and retrograded states.

-

Sample Preparation:

-

Prepare starch samples (native, gelatinized, or retrograded) in a powdered form. Freeze-drying is often used for gelatinized and retrograded samples.

-

Pack the powder into a sample holder, ensuring a flat, even surface.

-

-

Instrument Settings:

-

Data Analysis:

-

Identify the characteristic diffraction peaks to determine the crystalline polymorph (A-type, B-type, or C-type). For example, B-type, common in retrograded starch, shows peaks around 2θ = 5.6°, 15°, 17°, 22°, and 24°.[10]

-

Calculate the degree of crystallinity by integrating the area under the crystalline peaks and the total area under the diffractogram.[10]

-

3.3. Rheological Measurements

Rheology is used to characterize the viscoelastic properties of starch gels.

-

Sample Preparation:

-

Prepare a starch suspension of a specific concentration (e.g., 3% w/w) in water.

-

Heat the suspension with constant stirring to induce gelatinization.

-

Load the hot paste onto the rheometer plate.

-

Cool the sample to the desired temperature for gel formation and aging.

-

-

Instrument Settings (Oscillatory Measurements):

-

Use a rheometer with a parallel plate or cone-and-plate geometry.

-

Perform a strain sweep to determine the linear viscoelastic region (LVR) of the gel.[2]

-

Conduct a frequency sweep within the LVR to measure the storage modulus (G') and loss modulus (G'').

-

Monitor the evolution of G' and G'' over time at a constant frequency and temperature to study the kinetics of gelation and retrogradation.

-

-

Data Analysis:

-

G' represents the elastic (solid-like) behavior, while G'' represents the viscous (liquid-like) behavior. A higher G' indicates a stronger gel.

-

The tangent of the phase angle (tan δ = G''/G') provides information about the viscoelastic nature of the material. A smaller tan δ indicates a more elastic gel.

-

3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides insights into the molecular mobility and structural changes of starch during gelation and retrogradation.

-

Sample Preparation:

-

Prepare starch samples (e.g., thermoplastic starch with plasticizers or starch gels).

-

Pack the sample into an NMR rotor (e.g., 4 mm zirconium oxide rotor for solid-state NMR).[12]

-

-

Instrument Settings (Solid-State ¹³C NMR):

-

Use a high-resolution solid-state NMR spectrometer.

-

Employ techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) to obtain high-resolution spectra of the solid samples.

-

Measure spin-lattice relaxation times (T₁) to probe molecular mobility.

-

-

Data Analysis:

-

Analyze the chemical shifts in the ¹³C NMR spectrum to identify different carbon environments, which can change upon gelatinization and retrogradation.[13]

-

Changes in T₁ relaxation times can indicate changes in molecular mobility, with decreased mobility often associated with the formation of crystalline structures during retrogradation.[12]

-

Visualizing the Mechanisms and Workflows

4.1. Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships in this compound gelation and retrogradation.

Caption: Overview of the starch gelation and retrogradation process.

Caption: Molecular mechanisms of this compound and amylopectin retrogradation.

Caption: General experimental workflow for studying starch retrogradation.

Conclusion

A thorough understanding of the mechanisms of this compound gelation and retrogradation is paramount for the effective utilization of starch in various applications, including the design of controlled-release drug delivery systems. The interplay between molecular structure, processing conditions, and the presence of other components dictates the final properties of starch-based materials. By employing the quantitative analytical techniques and detailed protocols outlined in this guide, researchers and scientists can better predict and control the behavior of starch, leading to the development of innovative and optimized products.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the this compound/Amylopectin Content and Storage Conditions on Corn Starch Hydrogels Produced by High-Pressure Processing (HPP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isothermal and temperature-cycling retrogradation of high-amylose corn starch: Impact of sonication on its structural and retrogradation properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Investigating the Impact of Amylopectin Chain-Length Distribution on the Structural and Functional Properties of Waxy Rice Starch [mdpi.com]

- 8. Retrogradation behaviors of damaged wheat starch with different water contents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Changes in the Crystallinity Degree of Starch Having Different Types of Crystal Structure after Mechanical Pretreatment [mdpi.com]

- 11. X-Ray Diffraction Analysis for Starch | CoLab [colab.ws]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Solid-State NMR Spectroscopy: Towards Structural Insights into Starch-Based Materials in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

The Amylose-Iodine Interaction: A Comprehensive Technical Guide for Staining Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental interaction between amylose (B160209) and iodine, a cornerstone of various analytical and diagnostic staining procedures. We will delve into the core chemical principles, present detailed experimental protocols, and offer quantitative data to facilitate reproducible and accurate application of this classic biochemical test.

The Chemical Basis of the this compound-Iodine Complex

The characteristic deep blue-black color that results from the interaction of starch with iodine is primarily due to the formation of a charge-transfer complex between the linear this compound component of starch and polyiodide ions.[1][2][3] Amylopectin, the branched component of starch, produces a much less intense reddish-brown color.[4][5]

In aqueous solutions, iodine (I₂) is not very soluble. Its solubility is significantly increased by the presence of potassium iodide (KI), which leads to the formation of polyiodide ions, such as triiodide (I₃⁻) and pentaiodide (I₅⁻).[2][3][5] These linear polyiodide chains are the key to the intense color formation.

This compound in an aqueous solution adopts a helical conformation, specifically a left-handed V-type helix with approximately six glucose residues per turn.[6][7][8] This helical structure creates a hydrophobic inner channel with a diameter of about 5 Å.[6][7] The polyiodide ions slip into this hydrophobic channel, where they become aligned.[2][6][7]

The close proximity and alignment of the polyiodide chain within the this compound helix facilitate a charge transfer between the this compound (as the electron donor) and the polyiodide chain (as the electron acceptor).[3] This charge-transfer complex strongly absorbs light in the visible spectrum, resulting in the intense blue-black color.[3][9] The best candidate for the chromophore is thought to be an I₂-I₅⁻-I₂ unit that repeats within the this compound helix.[6]

Factors that disrupt the helical structure of this compound, such as high temperature or the presence of organic solvents like ethanol, will lead to the disappearance of the blue color.[5][10] The color typically reappears upon cooling as the helical structure is reformed.[5] The pH of the solution can also affect the stability of the complex, with very low pH causing hydrolysis of the starch.[10]

Quantitative Data on the this compound-Iodine Interaction

The interaction between this compound and iodine can be quantified, which is essential for various analytical applications, such as determining the this compound content of starches.

| Parameter | Value(s) | Source(s) |

| Wavelength of Maximum Absorbance (λmax) | 600 - 680 nm | [6][11] |

| 580 nm | [12] | |

| 620 nm | [11][13] | |

| 625 nm | ||

| Iodine Binding Capacity of Pure this compound | ~19.24% | |

| Effect of this compound Chain Length on Color | ||

| 4-6 glucose units | No color | [6] |

| 8-12 glucose units | Red color (λmax ~520 nm) | [6] |

| 30-35 glucose units | Blue color (λmax 600-620 nm) | [6] |

Experimental Protocols

Preparation of Iodine-Potassium Iodide (Lugol's) Solution

Several formulations for Lugol's iodine exist. Here are two common preparations:

Preparation 1:

-

Dissolve 10 grams of potassium iodide (KI) in 100 mL of distilled water.[14]

-

Once the KI is fully dissolved, add 5 grams of iodine (I₂) crystals.[14]

-

Swirl the solution until the iodine is completely dissolved.[14]

-

Store the solution in a tightly capped, dark or amber-colored bottle, or a container wrapped in aluminum foil, to protect it from light degradation.[14][15]

Preparation 2 (for starch testing):

-

Dissolve 8.8 grams of potassium iodide in approximately 30 mL of warm water.[16]

-

Once dissolved, add 2.2 grams of iodine crystals and shake until they are thoroughly dissolved.[16]

-

Dilute this mixture with water to a final volume of 1.0 liter and mix well.[16]

Qualitative Staining of Starch

This protocol is suitable for the general detection of starch in a sample.

-

Prepare the sample by either cutting a solid material to expose a fresh surface or by preparing an aqueous solution or suspension of the sample.[16]

-

Apply the iodine-potassium iodide solution to the sample. This can be done by dipping the sample, adding a few drops of the solution, or spraying the surface.[2][16]

-

Allow at least one minute for the reaction to occur.[16]

-

Observe the color change. A blue-black color indicates the presence of starch (specifically this compound).[1][2] An orange, yellow, or brown color indicates the absence of starch.[2]

Quantitative Colorimetric Assay for this compound Content

This method allows for the quantification of this compound in a sample using spectrophotometry.

-

Sample Preparation:

-

Accurately weigh the purified starch sample.

-

Solubilize the starch by heating it in a solvent such as 90% dimethyl sulfoxide (B87167) (DMSO) in a boiling water bath for 15 minutes.[17][18]

-

-

Staining:

-

Measurement:

-

Quantification:

-

Generate a standard curve using known concentrations of pure this compound.[18]

-

Determine the this compound content of the sample by comparing its absorbance to the standard curve.

-

Visualizations

References

- 1. biologyonline.com [biologyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Why Does Iodine Turn Starch Blue? - ChemistryViews [chemistryviews.org]

- 4. pp.bme.hu [pp.bme.hu]

- 5. microbenotes.com [microbenotes.com]

- 6. The Iodine/Iodide/Starch Supramolecular Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Iodine–starch test - Wikipedia [en.wikipedia.org]

- 11. Starch and Glycogen Analyses: Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ars.usda.gov [ars.usda.gov]

- 14. uaeu.ac.ae [uaeu.ac.ae]

- 15. m.youtube.com [m.youtube.com]

- 16. Croptracker - Starch Iodine Testing [croptracker.com]

- 17. Assessing this compound Content with Iodine and Con A Methods, In Vivo Digestion Profile, and Thermal Properties of Amylosucrase-Treated Waxy Corn Starch [mdpi.com]

- 18. Assessing this compound Content with Iodine and Con A Methods, In Vivo Digestion Profile, and Thermal Properties of Amylosucrase-Treated Waxy Corn Starch - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amylose-Lipid Complex Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, characterization, and significance of amylose-lipid complexes. These inclusion complexes, formed between the helical structure of This compound (B160209) and various lipid molecules, are of increasing interest due to their unique physicochemical properties and potential applications in the food and pharmaceutical industries, particularly in the development of resistant starch and novel drug delivery systems.

The Core of the Complex: Formation and Influencing Factors

This compound, a linear component of starch, consists of α-1,4 linked glucose units that naturally form a helical structure. This conformation creates a hydrophobic inner channel, ideal for entrapping lipid molecules. The formation of this compound-lipid complexes is a physicochemical process driven primarily by hydrophobic interactions and the stabilization of the helical structure through hydrogen bonding.[1][2]

The process is initiated when starch is heated in an aqueous environment, causing the starch granules to swell and the this compound to leach out and become solubilized. In the presence of lipid molecules, the this compound chains undergo a conformational change from a random coil to a helix, encapsulating the lipid within their central cavity.[3] This complexation alters the properties of starch, reducing its solubility and increasing its resistance to enzymatic digestion.[2][3]

Several key factors influence the formation and characteristics of these complexes:

-

This compound Chain Length: Longer this compound chains generally lead to the formation of more stable complexes.

-

Lipid Chain Length and Saturation: The length and degree of saturation of the fatty acid chain of the lipid affect its ability to fit within the this compound helix and the thermal stability of the resulting complex.

-